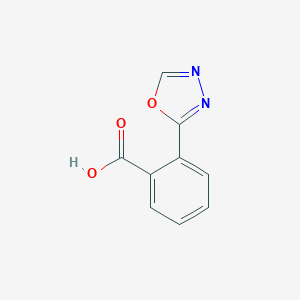

2-(1,3,4-Oxadiazol-2-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety fused with an oxadiazole ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the cyclization of benzoyl hydrazine with an appropriate acid chloride under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and various nucleophiles.

Major Products Formed

Oxidation: Formation of oxadiazole N-oxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties:

Research indicates that derivatives of 2-(1,3,4-oxadiazol-2-yl)benzoic acid exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives are effective against a range of microbial species, demonstrating potential for use in pharmaceuticals aimed at combating infections .

Anticancer Potential:

The compound has been investigated for its anticancer properties. Its mechanism involves interaction with biological targets that may lead to apoptosis in cancer cells. The oxadiazole ring structure is believed to play a crucial role in this activity by modulating biochemical pathways associated with cell growth and survival .

Anti-inflammatory Effects:

Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

Chemical Applications

Building Block in Synthesis:

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. It can be utilized in the development of novel pharmaceuticals and agrochemicals due to its unique structural features .

Reactivity:

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions can modify its structure to create derivatives with enhanced or altered biological activities .

| Compound Name | Activity Type | Effectiveness (Relative to Standard) |

|---|---|---|

| 6h | Antibacterial | Most active against selected microbes |

| 6m | Cytotoxicity | Higher toxicity compared to others |

| 6a-p | Antifungal | Variable effectiveness |

Table 2: Synthesis Methods Comparison

| Method | Steps Involved | Yield (%) |

|---|---|---|

| Cyclization with hydrazides | Hydrazide + Carboxylic Acid → Oxadiazole | High |

| Reaction with carbon disulfide | Benzoic Acid Hydrazide + CS₂ → Cyclization | Moderate |

Case Studies

Case Study 1: Antimicrobial Screening

A series of N-substituted derivatives were synthesized from this compound and screened for antimicrobial activity. The results indicated that most derivatives exhibited varying degrees of activity against selected microbial strains, suggesting potential applications in drug development .

Case Study 2: Anticancer Research

In vitro studies demonstrated that specific derivatives of the compound induced apoptosis in cancer cell lines. The mechanism was linked to the modulation of gene expression related to cell survival pathways, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of nitrogen atoms.

1,3,4-Thiadiazole derivatives: Similar structure but with a sulfur atom replacing the oxygen in the ring.

Benzoxazole derivatives: Contain a fused benzene and oxazole ring

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of the oxadiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound .

Activité Biologique

2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a member of the oxadiazole family, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications. The data presented includes findings from various studies, highlighting the significance of this compound in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid moiety substituted with a 1,3,4-oxadiazole ring. This structural configuration contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated the potent antibacterial properties of this compound and its derivatives. The following table summarizes key findings regarding the antibacterial efficacy against various pathogens:

The antibacterial activity of oxadiazole derivatives is primarily attributed to their ability to inhibit bacterial protein synthesis and disrupt cell wall integrity. For instance, studies have shown that these compounds can act as peptide deformylase inhibitors, targeting essential bacterial enzymes involved in protein maturation . Molecular docking studies further elucidate the interactions between these compounds and their target proteins, providing insights into their mode of action.

Case Studies

- Study on N-(1,3,4-Oxadiazol-2-yl)benzamides : This research reported the synthesis and biological assessment of new N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237 and HSGN-238), which exhibited high potency against N. gonorrhoeae and other Gram-positive bacteria like MRSA and VRE. Both compounds were well-tolerated in human cell lines and showed promising pharmacokinetic profiles for systemic absorption .

- Evaluation Against Salmonella typhi : A series of new derivatives were screened for their antibacterial activity against Salmonella typhi. Several compounds demonstrated significant inhibitory effects, indicating the potential for developing effective treatments for bacterial infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of oxadiazole derivatives suggest favorable absorption characteristics. For example, HSGN-238 showed excellent gastrointestinal permeability, which is crucial for oral bioavailability in therapeutic applications . Importantly, toxicity assessments revealed that these compounds exhibit low cytotoxicity towards mammalian cells, making them suitable candidates for further development as antibacterial agents.

Propriétés

IUPAC Name |

2-(1,3,4-oxadiazol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJPXIVRXZWYFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.